Cas no 2228767-13-1 (4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine)

4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine
- 2228767-13-1
- EN300-1773089
- SCHEMBL10398921
-
- Inchi: 1S/C7H12N4O2/c8-4-2-1-3-6-5-9-10-7(6)11(12)13/h5H,1-4,8H2,(H,9,10)
- InChI Key: XGOXPBYBLIMXSX-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C(C=NN1)CCCCN)=O
Computed Properties
- Exact Mass: 184.09602564g/mol
- Monoisotopic Mass: 184.09602564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 101Ų
4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1773089-5.0g |
4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine |
2228767-13-1 | 5g |
$6390.0 | 2023-05-23 | ||
Enamine | EN300-1773089-10g |
4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine |
2228767-13-1 | 10g |
$9474.0 | 2023-09-20 | ||
Enamine | EN300-1773089-0.5g |
4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine |
2228767-13-1 | 0.5g |
$2115.0 | 2023-09-20 | ||
Enamine | EN300-1773089-1.0g |
4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine |
2228767-13-1 | 1g |
$2203.0 | 2023-05-23 | ||
Enamine | EN300-1773089-0.05g |
4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine |
2228767-13-1 | 0.05g |
$1851.0 | 2023-09-20 | ||
Enamine | EN300-1773089-1g |
4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine |
2228767-13-1 | 1g |
$2203.0 | 2023-09-20 | ||
Enamine | EN300-1773089-5g |
4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine |
2228767-13-1 | 5g |
$6390.0 | 2023-09-20 | ||
Enamine | EN300-1773089-0.1g |
4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine |
2228767-13-1 | 0.1g |
$1939.0 | 2023-09-20 | ||
Enamine | EN300-1773089-0.25g |
4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine |
2228767-13-1 | 0.25g |
$2027.0 | 2023-09-20 | ||
Enamine | EN300-1773089-2.5g |
4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine |
2228767-13-1 | 2.5g |
$4319.0 | 2023-09-20 |
4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine Related Literature
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on 4-(3-nitro-1H-pyrazol-4-yl)butan-1-amine
4-(3-Nitro-1H-Pyrazol-4-Yl)Butan-1-Amine: A Comprehensive Overview
4-(3-Nitro-1H-Pyrazol-4-Yl)Butan-1-Amine (CAS No. 2228767-13-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure, combines a pyrazole ring with a butanamine chain, making it a valuable building block for various applications. Recent studies have highlighted its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
The molecular structure of 4-(3-Nitro-1H-Pyrazol-4-Yl)Butan-1-Amine is defined by its pyrazole moiety, which is a five-membered aromatic ring containing two adjacent nitrogen atoms. The presence of a nitro group at the 3-position of the pyrazole ring introduces electron-withdrawing effects, enhancing the compound's reactivity and stability. This structural feature makes it an ideal candidate for further functionalization in synthetic chemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-(3-Nitro-1H-Pyrazol-4-Yl)Butan-1-Amine through various routes, including condensation reactions and catalytic coupling techniques. These methods not only improve yield but also ensure high purity, which is critical for its application in pharmaceuticals and biotechnology.
From a chemical standpoint, 4-(3-Nitro-1H-Pyrazol-4-Yl)Butan-1-Amine exhibits interesting physical and chemical properties. Its melting point and solubility characteristics make it suitable for use in both aqueous and organic solvents, facilitating its incorporation into diverse chemical processes. Moreover, its ability to form stable complexes with metal ions has opened new avenues for its application in coordination chemistry.
In terms of applications, 4-(3-Nitro-1H-Pyrazol-4-Yl)Butan-1-Amine has shown promise in the development of novel therapeutic agents. Researchers have explored its potential as an anti-inflammatory agent by targeting specific enzymes involved in inflammatory pathways. Additionally, studies have demonstrated its ability to inhibit cancer cell proliferation, suggesting its role as a lead compound in anticancer drug development.
The latest research on 4-(3-Nitro-1H-Pyrazol-4-Yl)Butanamine has also extended into the realm of materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of conductive polymers and optoelectronic devices. This dual functionality underscores the compound's versatility across multiple scientific disciplines.
In conclusion, 4-(3-Nitro-CAS No. 2228767: A Multifaceted Compound continues to be a focal point for scientific exploration due to its structural uniqueness and diverse applications. As research progresses, it is anticipated that this compound will play an increasingly significant role in advancing both medicinal and materials science.
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